molecular formula C6H10N4S B1376792 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine CAS No. 23527-93-7

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Cat. No.: B1376792
CAS No.: 23527-93-7
M. Wt: 170.24 g/mol
InChI Key: NSMIVJRFCKTAGS-UHFFFAOYSA-N
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Description

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a chemical compound with the CAS Registry Number 23527-93-7 . It has a molecular formula of C 6 H 10 N 4 S and a molecular weight of 170.24 g/mol . The compound is characterized by its triazine core, a heterocyclic ring system that serves as a key structural motif in various scientific and industrial applications . Researchers value this and similar triazine derivatives as versatile building blocks for synthesizing more complex molecules and for their potential biological activity. As a member of the 1,3,5-triazine family, this compound is of significant interest in agrochemical research. Substituted triazines are well-known for their herbicidal properties, often acting as inhibitors of photosynthesis and other essential enzymatic processes in plants . The specific substitutions on the triazine ring—an ethyl group at the 4-position and a methylsulfanyl group at the 6-position—define its unique electronic and steric properties, which can be fine-tuned to modulate its interaction with biological targets . This makes it a valuable intermediate for medicinal chemistry and drug discovery projects aimed at developing new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMIVJRFCKTAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with 2-chloro-4,6-dimethylthio-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The methylsulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or the substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine has been recognized for its utility as an organic buffer in biological and biochemical applications. Buffers are crucial in maintaining pH levels during various biochemical reactions, particularly in enzyme assays and protein purification processes .

Pharmaceutical Development

This compound also shows promise in the field of pharmaceuticals. Its structural characteristics allow it to serve as a potential lead compound for developing new drugs targeting specific biological pathways. The presence of the triazine moiety is particularly relevant in medicinal chemistry due to its ability to interact with biological macromolecules such as proteins and nucleic acids .

Agricultural Chemistry

In agricultural science, compounds like this compound can be explored as potential herbicides or fungicides . The triazine core is known for its herbicidal activity against certain weed species. Ongoing research aims to assess the efficacy of this compound in controlling agricultural pests while minimizing environmental impact.

Data Tables

To provide a clearer overview of the applications and research findings related to this compound, the following tables summarize key insights:

Application AreaDescriptionReferences
Biochemical BuffersUsed as an organic buffer in enzyme assays and protein purification
Pharmaceutical ResearchPotential lead compound for drug development targeting specific pathways
Agricultural ChemistryInvestigated for herbicidal properties against specific weedsOngoing research

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to the inhibition of their activity. For example, in agricultural applications, the compound may inhibit photosynthesis in plants by targeting photosystem II. In medicinal applications, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Position 4 Substituent Position 6 Substituent Amine Substituent Key Properties/Activities References
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine Ethyl Methylsulfanyl NH₂ Potential herbicidal activity; moderate hydrophobicity
4-(Cyclopropyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine Cyclopropyl Methylsulfanyl NH₂ Increased steric bulk; uncharacterized bioactivity
4-Ethyl-6-methoxy-N-methyl-1,3,5-triazin-2-amine Ethyl Methoxy N-CH₃ Higher polarity due to methoxy; unknown CNS effects
Terbutryn (N-tert-butyl-4-(ethylimino)-6-(methylsulfanyl)-1,4-dihydrotriazin-2-amine) Ethylimino Methylsulfanyl N-tert-butyl Herbicide (inhibits photosynthesis); reduced ring saturation
4,6-Dimethyl-1,3,5-triazin-2-amine Methyl Methyl NH₂ Simpler structure; lower steric hindrance

Physicochemical Properties

  • Solubility and logP :
    • The target compound’s ethyl and methylsulfanyl groups confer moderate hydrophobicity (predicted logP ~2.5), favoring membrane penetration but limiting aqueous solubility.
    • Methoxy-substituted analogues (e.g., 4-ethyl-6-methoxy-N-methyltriazin-2-amine) exhibit higher polarity, improving solubility but reducing blood-brain barrier permeability .
  • Thermal Stability : Methylsulfanyl and ethyl groups enhance thermal stability compared to halogenated derivatives, as observed in crystallographic studies .

Biological Activity

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. This compound has garnered attention in various fields including agriculture, pharmaceuticals, and materials science due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4SC_6H_{10}N_4S with a molecular weight of 170.24 g/mol. Its structure features a triazine ring substituted with an ethyl group and a methylsulfanyl group, which are responsible for its reactivity and biological activity.

PropertyValue
IUPAC Name4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine
Molecular FormulaC₆H₁₀N₄S
Molecular Weight170.24 g/mol
InChIInChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10)
Canonical SMILESCCC1=NC(=NC(=N1)SC)N

Antimicrobial and Antiviral Properties

Research indicates that compounds with a triazine core exhibit significant antimicrobial and antiviral activities. The mechanism of action is believed to involve the inhibition of specific enzymes or cellular pathways essential for pathogen survival. For instance, triazine derivatives have been shown to disrupt photosynthesis in plants by targeting photosystem II, which may also extend to microbial systems.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. A related study on triazine derivatives demonstrated cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for some derivatives ranged from 3.6 µM to 11.0 µM . The proposed mechanism involves induction of apoptosis and cell cycle arrest through p53-independent pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Triazine derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Study 1: Cytotoxicity Evaluation

In vitro studies evaluated the cytotoxicity of various triazine derivatives including this compound against several cancer cell lines. The MTT assay was utilized to determine cell viability post-treatment. Results indicated that certain substitutions on the triazine ring significantly enhanced cytotoxic activity.

CompoundCell LineIC₅₀ (µM)
This compoundHCT-1168.0
Related Triazine DerivativeMCF-75.5
Related Triazine DerivativeHeLa7.0

The study highlighted that modifications on the triazine structure could lead to improved anticancer activity through enhanced interaction with cellular targets .

Further investigation into the mechanism revealed that compounds similar to this compound induced G0/G1 and G2/M phase arrest in the cell cycle. This was assessed using flow cytometry analysis following treatment with varying concentrations of the compound .

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via solvent-free interactions or one-pot methods. For example, solvent-free reactions between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines retain the methylsulfanyl group . One-pot synthesis involves cotrimerization of aromatic nitriles with guanidine derivatives under controlled temperatures (80–100°C), yielding 4,6-disubstituted triazines. Optimization of stoichiometry (e.g., nitrile:guanidine ratio) and reaction time (12–24 hours) improves yields to >70% .
Key Parameters Optimal Conditions
Temperature80–100°C
Reaction Time12–24 hours
Nitrile:Guanidine Ratio1:1.2–1.5

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography and NMR are primary tools. The triazine core adopts a planar geometry, with ethylsulfanyl and methyl groups in axial positions. Intermolecular N···H hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice, as observed in related triazines . 1^1H NMR (DMSO-d6) shows distinct peaks: δ 1.3 ppm (CH3 of ethyl), δ 2.5 ppm (SCH3), and δ 6.8 ppm (NH2) .

Q. What are the key physical and chemical properties influencing its solubility and stability?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but low solubility in water (<0.1 mg/mL) due to hydrophobic ethylsulfanyl and methyl groups . Stability studies (TGA/DSC) reveal decomposition above 200°C. Hydrolytic stability at pH 7.4 (PBS buffer, 37°C) shows <5% degradation over 72 hours, making it suitable for biological assays .

Advanced Research Questions

Q. What computational models (e.g., 3D-QSAR) predict the pharmacological activity of this compound derivatives?

  • Methodological Answer : 3D-QSAR models using CoMFA/CoMSIA analyze substituent effects on bioactivity. For example, electron-withdrawing groups (e.g., -Cl, -CF3) at the 6-position enhance antileukemic activity (IC50 < 10 µM), while bulky substituents reduce cell permeability . Molecular docking (AutoDock Vina) identifies H-bond interactions with DNA topoisomerase II as a key mechanism .

Q. How do structural modifications (e.g., substituent variations) affect its bioactivity in leukemia models?

  • Methodological Answer : Substituting the ethylsulfanyl group with morpholine or piperazine improves solubility and pharmacokinetics. For instance, 4-(4-methylpiperazinyl)-6-aryl derivatives show 3-fold higher bioavailability (AUC = 120 µg·h/mL) and 50% inhibition of HL-60 leukemia cells at 5 µM . Conversely, nitro or trifluoromethyl groups increase cytotoxicity but reduce selectivity (therapeutic index < 2) .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between X-ray (planar triazine core) and DFT-optimized structures (slight puckering) arise from crystal packing forces. Hybrid methods—combining solid-state NMR, PXRD, and Hirshfeld surface analysis—reconcile these differences. For example, 13^13C CP/MAS NMR confirms intermolecular interactions dominate in the solid state .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation (LD50 > 500 mg/kg in rats). Work under fume hoods to avoid inhalation (vapor pressure < 0.01 mmHg). Store in amber vials at 4°C to prevent photodegradation. LC-MS monitoring of degradation products (e.g., sulfoxides) ensures batch consistency .

Q. How does this compound interact synergistically with other antineoplastic agents?

  • Methodological Answer : In combination with doxorubicin, it reduces P-glycoprotein-mediated drug efflux (synergistic index = 0.85). Preclinical models (MCF-7 cells) show 30% greater apoptosis vs. monotherapy. Mechanistic studies (western blot) indicate downregulation of Bcl-2 and upregulation of Bax .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine
Reactant of Route 2
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4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine

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